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molecular formula C12H13NO3 B1266576 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 5733-86-8

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1266576
M. Wt: 219.24 g/mol
InChI Key: VYKQDWPBYULGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

A mixture of itaconic acid (130 g, 1.00 mol) and benzylamine (107 g, 1.00 mol) were heated to 130° C. After 30 minutes, the reaction mixture was cooled and diluted with water (200 mL). The resulting slurry was filtered, washed with cold water, dissolved in aqueous sodium hydroxide, and treated with active carbon. The slurry was filtered to remove the carbon, and the aqueous solution was acidified with hydrochloric acid to precipitate solids. The solids were recrystallized from ethanol to afford 1-benzyl-5-oxopyrrolidine-3-carboxylic acid that was used without additional purification.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5](O)=[O:6])=[CH2:3].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH2:10]([N:17]1[C:5](=[O:6])[CH2:4][CH:2]([C:1]([OH:9])=[O:8])[CH2:3]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
107 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
treated with active carbon
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
to remove the carbon
CUSTOM
Type
CUSTOM
Details
to precipitate solids
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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